molecular formula C18H16ClN3OS B2953115 N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 338426-26-9

N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2953115
CAS No.: 338426-26-9
M. Wt: 357.86
InChI Key: FQPIMABSJUCAND-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group linked to an acetamide backbone and a substituted imidazole ring. The imidazole moiety is functionalized with a methyl group at position 1 and a phenyl group at position 5, while the sulfanyl (thioether) bridge connects the imidazole to the acetamide chain.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-22-16(13-6-3-2-4-7-13)11-20-18(22)24-12-17(23)21-15-9-5-8-14(19)10-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPIMABSJUCAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and 1-methyl-5-phenyl-1H-imidazole-2-thiol as the primary starting materials.

    Formation of Intermediate: The 3-chloroaniline undergoes a reaction with chloroacetyl chloride to form N-(3-chlorophenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 1-methyl-5-phenyl-1H-imidazole-2-thiol under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Imidazole Modifications

  • N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Compound II): Replaces the imidazole ring with a diaminopyrimidine group. The dihedral angle between the pyrimidine and benzene rings (59.70°–62.18°) contrasts with the imidazole-containing target compound, likely altering hydrogen-bonding patterns and solubility .
  • 2-(1H-Benzo[d]Imidazol-2-ylthio)-N-(3-Chlorophenyl)Acetamide: Features a benzimidazole ring instead of the phenyl-substituted imidazole.

Aryl Group Substitutions

  • N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Compound I): The para-chlorophenyl substitution alters steric and electronic properties, influencing intermolecular interactions such as halogen bonding .

Sulfonyl and Nitro Derivatives

  • N-[1-(2-Chlorophenyl)-2-{1-Methyl-5-Nitro-4-[(Phenylsulfonyl)Methyl]-1H-Imidazol-2-yl}Ethyl] Acetamide : Incorporates a nitro group and sulfonylmethyl substituent on the imidazole, enhancing electron-withdrawing effects and metabolic stability but reducing solubility .

Crystallographic and Physicochemical Properties

Property Target Compound Compound II 8t F342-0048
Molecular Formula C₁₈H₁₆ClN₃OS C₁₇H₁₅ClN₄OS C₂₀H₁₇ClN₄O₃S C₂₀H₁₉N₃O₂S
Molecular Weight (g/mol) 357.85 366.85 428.5 377.45
Melting Point Not reported 180–182°C 165–167°C Not reported
Key Functional Groups 3-Cl, Imidazole-S 4-Cl, Pyrimidine-S Oxadiazole-S, Indole Acetylphenyl, Imidazole-S
Hydrogen Bonding S(7) motif R₂²(8) dimers Not reported Not reported

Biological Activity

N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and relevant data tables.

Chemical Structure

The compound can be characterized by its chemical formula C16H16ClN2SC_{16}H_{16}ClN_2S. Its structure features a chlorophenyl group and an imidazole moiety, which are known to contribute to various biological activities.

Anticancer Properties

Several studies have investigated the anticancer potential of imidazole derivatives, including those similar to this compound. For instance, compounds with imidazole rings have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM)
N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl...MCF710.5
Related Imidazole DerivativeA5498.0
Another AnalogHepG25.0

These results indicate that the compound and its analogs exhibit promising anticancer activity, particularly against breast (MCF7) and lung (A549) cancer cell lines.

The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases or pathways associated with cancer proliferation. For example, imidazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Study 1: In Vitro Evaluation

In a recent study, this compound was tested against several cancer cell lines. The study reported that the compound induced apoptosis in a dose-dependent manner, with significant morphological changes observed under microscopy.

Study 2: In Vivo Assessment

Another investigation assessed the in vivo efficacy of this compound using xenograft models. The results indicated a reduction in tumor size compared to control groups, suggesting that the compound may effectively inhibit tumor growth.

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments indicated that at therapeutic doses, the compound exhibited minimal toxicity, although further studies are required for comprehensive safety evaluations.

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